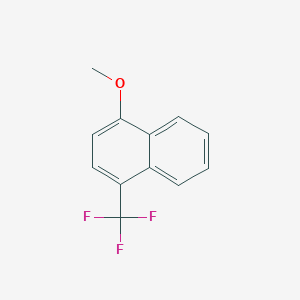

1-Methoxy-4-(trifluoromethyl)naphthalene

Description

1-Methoxy-4-(trifluoromethyl)naphthalene (CAS: Not explicitly provided; referred to as 2k in ) is a naphthalene derivative functionalized with a methoxy (-OCH₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is synthesized via palladium-catalyzed decarbonylative trifluoromethylation of acid fluorides, yielding 53% after purification using silica gel chromatography . Key physicochemical properties include:

- Melting Point: 52–54°C

- NMR Data:

- Mass Spectrometry: HRMS (ESI) calculated m/z 227.06783 [M+H]⁺, observed 227.06712 .

The electron-withdrawing -CF₃ and electron-donating -OCH₃ groups create a push-pull electronic structure, making this compound relevant in materials science and catalysis.

Properties

CAS No. |

70109-80-7 |

|---|---|

Molecular Formula |

C12H9F3O |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-methoxy-4-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9F3O/c1-16-11-7-6-10(12(13,14)15)8-4-2-3-5-9(8)11/h2-7H,1H3 |

InChI Key |

ZGOFYAJHNPGCAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The -CF₃ group in 2k results in lower yields (53%) compared to -SiMe₃ (65%) due to the steric and electronic challenges of introducing -CF₃ .

- Nitro (-NO₂) and ethynyl (-C≡C) substituents are introduced via electrophilic substitution or cross-coupling, with yields influenced by substituent reactivity .

Electronic and Charge Transport Properties

| Compound Name | Substituent Position | λ (Reorganization Energy, eV) | HOMO-LUMO Gap (eV) | Carrier Mobility (cm²/V·s) |

|---|---|---|---|---|

| 1-Methoxy-4-(trifluoromethyl)naphthalene | 1-OCH₃, 4-CF₃ | λₕ (hole) = 0.15–0.20* | ~3.5* | μₕ (hole) = 2.17* |

| 1,5-DTFMNA (Theoretical) | 1-CF₃, 5-CF₃ | λₕ = 0.12, λₑ = 0.18 | 3.2 | μₕ = 2.17, μₑ = 0.20 |

| 2,6-DTFMNA (Theoretical) | 2-CF₃, 6-CF₃ | λₕ = 0.16, λₑ = 0.22 | 3.8 | μₕ = 1.45, μₑ = 0.15 |

Key Observations :

- This compound exhibits p-type semiconductor behavior due to its low hole reorganization energy (λₕ ≈ 0.15–0.20 eV), comparable to 1,5-DTFMNA (λₕ = 0.12 eV) .

- The -CF₃ group reduces the HOMO-LUMO gap (3.5 eV vs. 3.8 eV in 2,6-DTFMNA), enhancing charge injection efficiency .

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.